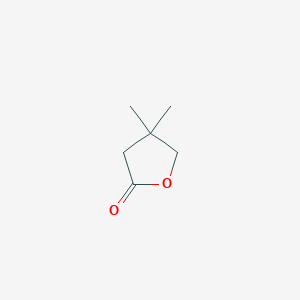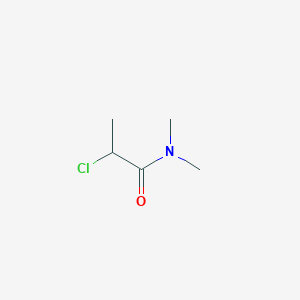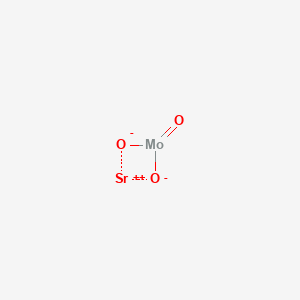
Diphosphorus tetrafluoride oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphorus tetrafluoride oxide (P2O4F4), also known as tetraphosphorus hexoxide, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly reactive and is often used as a reagent in various chemical reactions. The compound has several unique properties that make it useful in research, including its ability to act as a strong oxidizing agent.
Wirkmechanismus
Diphosphorus tetrafluoride oxide is a strong oxidizing agent that works by accepting electrons from other compounds. In the process, it is reduced to phosphorus pentoxide (P2O5). This reaction is often used in organic chemistry to convert alcohols to aldehydes or ketones.
Biochemische Und Physiologische Effekte
Diphosphorus tetrafluoride oxide is not commonly used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. However, it has been shown to have toxic effects on living organisms, particularly on aquatic life.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using diphosphorus tetrafluoride oxide in lab experiments is its strong oxidizing power. This makes it useful in a wide range of chemical reactions. However, the compound is highly reactive and can be dangerous to handle. It must be used with caution and proper safety equipment.
List of
Zukünftige Richtungen
1. Investigating the use of diphosphorus tetrafluoride oxide as a catalyst in organic reactions.
2. Exploring the potential of diphosphorus tetrafluoride oxide in the synthesis of new inorganic compounds.
3. Investigating the use of diphosphorus tetrafluoride oxide in the treatment of wastewater.
4. Studying the toxic effects of diphosphorus tetrafluoride oxide on aquatic life.
5. Developing new methods for the synthesis and purification of diphosphorus tetrafluoride oxide.
In conclusion, diphosphorus tetrafluoride oxide is a highly reactive and useful compound in scientific research. It is primarily used as an oxidizing agent and has several unique properties that make it useful in a wide range of chemical reactions. However, it must be used with caution due to its highly reactive nature. Further research is needed to explore its potential applications and to better understand its toxic effects on living organisms.
Synthesemethoden
Diphosphorus tetrafluoride oxide can be synthesized by reacting phosphorus pentoxide (P2O5) with phosphorus trifluoride (PF3) at high temperatures. The reaction produces P2O4F4 as a solid product, which can be purified by sublimation.
Wissenschaftliche Forschungsanwendungen
Diphosphorus tetrafluoride oxide is primarily used in scientific research as an oxidizing agent. It is commonly used in the synthesis of organic compounds, particularly in the oxidation of alcohols to aldehydes or ketones. It is also used in the synthesis of various inorganic compounds.
Eigenschaften
CAS-Nummer |
13812-07-2 |
|---|---|
Produktname |
Diphosphorus tetrafluoride oxide |
Molekularformel |
F4OP2 |
Molekulargewicht |
153.941 g/mol |
IUPAC-Name |
difluorophosphanyloxy(difluoro)phosphane |
InChI |
InChI=1S/F4OP2/c1-6(2)5-7(3)4 |
InChI-Schlüssel |
BOCCVSWJBAYVHO-UHFFFAOYSA-N |
SMILES |
O(P(F)F)P(F)F |
Kanonische SMILES |
O(P(F)F)P(F)F |
Andere CAS-Nummern |
13812-07-2 |
Synonyme |
Bis-difluorophosphinic oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)









